molecular formula C20H26ClNO2 B12766676 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-31-2

2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12766676
CAS No.: 88364-31-2
M. Wt: 347.9 g/mol
InChI Key: HIVRBMOPEBJDBY-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholinomethyl group attached to a phenyl-substituted tetrahydroindanone core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves a multi-step process:

    Formation of the Tetrahydroindanone Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydroindanone structure. This can be achieved through intramolecular aldol condensation or other cyclization reactions under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation, using reagents such as benzoyl chloride or phenylmagnesium bromide.

    Morpholinomethylation: The final step involves the introduction of the morpholinomethyl group. This is typically done by reacting the intermediate with morpholine and formaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
  • 2-(Pyrrolidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride

Uniqueness

2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various applications.

Properties

CAS No.

88364-31-2

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c22-20-17-9-5-4-8-16(17)19(15-6-2-1-3-7-15)18(20)14-21-10-12-23-13-11-21;/h1-3,6-7,18-19H,4-5,8-14H2;1H

InChI Key

HIVRBMOPEBJDBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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